molecular formula C29H34N8O3 B10824935 ONT-380 (hemiethanolate)

ONT-380 (hemiethanolate)

Cat. No.: B10824935
M. Wt: 542.6 g/mol
InChI Key: DWRFBZXCVCWQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of ONT-380 (hemiethanolate) involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods focus on optimizing yield and purity while minimizing the use of hazardous materials .

Chemical Reactions Analysis

ONT-380 (hemiethanolate) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ONT-380 (hemiethanolate) has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of HER2 inhibitors. In biology and medicine, it is used to investigate the mechanisms of HER2-positive breast cancer and to develop new therapeutic strategies. In industry, it is used in the production of pharmaceuticals and as a reference standard in quality control .

Mechanism of Action

ONT-380 (hemiethanolate) exerts its effects by selectively inhibiting the HER2 receptor, which is overexpressed in certain types of cancer. By blocking the activity of this receptor, ONT-380 (hemiethanolate) prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This leads to the inhibition of tumor growth and the induction of cancer cell death .

Comparison with Similar Compounds

ONT-380 (hemiethanolate) is unique in its high selectivity for the HER2 receptor, which reduces the risk of off-target effects compared to other HER2 inhibitors such as lapatinib and neratinib. Similar compounds include trastuzumab, pertuzumab, and trastuzumab emtansine, which also target the HER2 receptor but have different mechanisms of action and clinical applications .

Properties

Molecular Formula

C29H34N8O3

Molecular Weight

542.6 g/mol

IUPAC Name

6-N-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-4-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazoline-4,6-diamine;ethanol;methane

InChI

InChI=1S/C26H24N8O2.C2H6O.CH4/c1-16-10-17(5-7-22(16)36-19-8-9-34-23(12-19)28-15-30-34)31-24-20-11-18(4-6-21(20)27-14-29-24)32-25-33-26(2,3)13-35-25;1-2-3;/h4-12,14-15H,13H2,1-3H3,(H,32,33)(H,27,29,31);3H,2H2,1H3;1H4

InChI Key

DWRFBZXCVCWQAC-UHFFFAOYSA-N

Canonical SMILES

C.CCO.CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)NC4=NC(CO4)(C)C)OC5=CC6=NC=NN6C=C5

Origin of Product

United States

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